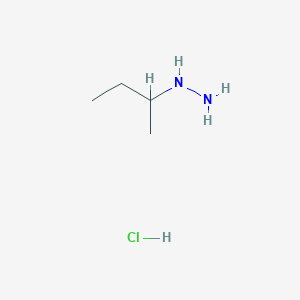

1-Sec-butylhydrazine hydrochloride

Description

BenchChem offers high-quality 1-Sec-butylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Sec-butylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butan-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.ClH/c1-3-4(2)6-5;/h4,6H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOHZRUELSGCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Sec-butylhydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-sec-butylhydrazine hydrochloride, a valuable building block in modern organic and medicinal chemistry.[1] As a substituted hydrazine, this compound serves as a critical intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document details a robust and logical synthetic pathway via reductive amination, outlines detailed protocols for its execution, and establishes a full suite of analytical techniques for its structural verification and purity assessment. The causality behind experimental choices is explained, and rigorous safety protocols for handling hydrazine derivatives are integrated throughout, ensuring a self-validating and safe operational framework for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

Substituted hydrazines are a cornerstone of synthetic chemistry, prized for their utility in constructing a diverse array of heterocyclic compounds and as key intermediates in complex molecule synthesis.[1] 1-sec-butylhydrazine, in its hydrochloride salt form for enhanced stability and handling, offers a unique combination of steric and electronic properties conferred by the sec-butyl group.[1] This makes it a valuable reagent for introducing the sec-butylhydrazinyl moiety into target molecules, enabling further functionalization in drug discovery and agrochemical development programs.[1]

Direct alkylation of hydrazine with secondary alkyl halides is often plagued by a lack of selectivity, leading to mixtures of mono-, di-, and tri-substituted products, which complicates purification and lowers yield. To circumvent these challenges, this guide focuses on a more controlled and strategic approach: the reductive amination of 2-butanone. This pathway proceeds through a stable hydrazone intermediate, allowing for a selective and efficient synthesis of the desired mono-substituted product.

Health, Safety, and Handling Precautions

Trustworthiness Pillar: A Self-Validating System for Safety

Before commencing any experimental work, a thorough understanding and strict implementation of safety protocols are paramount. Hydrazine and its derivatives are classified as hazardous materials and must be handled with extreme caution.

-

Toxicity and Hazards: Hydrazine derivatives are acutely toxic, corrosive, and suspected carcinogens.[2] Both acute and chronic exposure must be avoided. Contact can cause severe irritation and burns to the skin and eyes, while inhalation can damage the respiratory tract, liver, and central nervous system.[2]

-

Personal Protective Equipment (PPE): All handling operations must be performed inside a certified chemical fume hood.[2] Mandatory PPE includes, but is not limited to:

-

Storage: Store 1-sec-butylhydrazine hydrochloride in a tightly sealed container in a cool, dry, well-ventilated area, isolated from oxidizing agents and acids.[3] Storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent degradation.[3]

-

Spill Management: In case of a spill, evacuate the area immediately. Do not attempt to clean up a hydrazine spill without proper training and equipment. Absorb small spills with an inert material like sand or vermiculite and place in a sealed container for hazardous waste disposal.[4]

-

Waste Disposal: All hydrazine-containing waste is considered hazardous.[4] It must be collected in clearly labeled, sealed containers.[5] Disposal methods often involve chemical neutralization, such as oxidation with a dilute solution of sodium hypochlorite or hydrogen peroxide, and must be carried out in strict accordance with local, state, and federal regulations.[6]

Synthesis Pathway: Reductive Amination

The chosen synthetic strategy involves a two-step sequence: (1) condensation of 2-butanone with hydrazine to form the corresponding hydrazone, and (2) subsequent reduction of the hydrazone C=N bond to yield 1-sec-butylhydrazine. The final step involves protonation with hydrochloric acid to afford the stable hydrochloride salt.

Caption: Overall workflow for the synthesis of 1-sec-butylhydrazine hydrochloride.

Rationale for Pathway Selection

-

Expertise & Experience: The reductive amination pathway is superior to direct alkylation for introducing a secondary alkyl group onto hydrazine. The initial formation of the hydrazone is typically high-yielding and circumvents the issue of over-alkylation. The subsequent reduction of the C=N double bond is a well-established and reliable transformation.

-

Causality: The reaction between a ketone and hydrazine to form a hydrazone is a classic condensation reaction, driven by the removal of water.[7] The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) in the second step is strategic; it is selective for the protonated imine (or in this case, hydrazonium) intermediate and does not readily reduce the starting ketone, allowing for a one-pot procedure if desired.[8]

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of 2-Butanone Hydrazone (Intermediate)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butanone (14.4 g, 0.2 mol) and ethanol (100 mL).

-

Reagent Addition: While stirring, add hydrazine hydrate (11.0 g, ~0.22 mol, 1.1 equiv) dropwise to the solution. Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add 100 mL of diethyl ether to the residue and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-butanone hydrazone as a colorless to pale yellow oil. The product is often used in the next step without further purification.

Protocol 3.2.2: Reduction and Salt Formation to 1-sec-butylhydrazine hydrochloride

-

Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 2-butanone hydrazone (from the previous step, ~0.2 mol) in 150 mL of methanol.

-

pH Adjustment: Cool the solution in an ice bath. Adjust the pH to approximately 4-5 by the careful, dropwise addition of concentrated hydrochloric acid while monitoring with pH paper. This step is critical as the reduction is most efficient on the protonated hydrazone (hydrazonium ion).

-

Reduction: In a separate beaker, dissolve sodium cyanoborohydride (NaBH₃CN) (15.1 g, 0.24 mol, 1.2 equiv) in ~50 mL of methanol. Add this solution dropwise to the stirred hydrazone solution, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quenching & Workup: Carefully quench the reaction by the slow addition of 2M aqueous HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove most of the methanol. Add 100 mL of water and wash with dichloromethane (2 x 50 mL) to remove any unreacted starting material or non-basic impurities.

-

Basification & Extraction: Cool the aqueous layer in an ice bath and carefully basify to pH > 12 with solid NaOH or 6M NaOH solution. Extract the liberated free base (1-sec-butylhydrazine) with diethyl ether (3 x 75 mL).

-

Salt Formation & Isolation: Combine the ether extracts and dry over anhydrous potassium carbonate. Filter the solution into a clean flask. While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation of the white solid is complete and the solution becomes acidic.

-

Purification: Collect the white precipitate by vacuum filtration, wash the solid with cold diethyl ether, and dry under vacuum to yield 1-sec-butylhydrazine hydrochloride.

Characterization and Data Analysis

The identity and purity of the synthesized 1-sec-butylhydrazine hydrochloride must be confirmed through a combination of spectroscopic and analytical methods.

Caption: Analytical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The sample should be dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-sec-butylhydrazine (Note: Chemical shifts (δ) are in ppm. Actual values may vary based on solvent and concentration.)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale / Expected Splitting |

| -CH₃ (terminal) | ~0.9 ppm | ~10-15 ppm | ¹H: Triplet (t), J ≈ 7.5 Hz, coupled to adjacent -CH₂- |

| -CH₂- | ~1.5 ppm | ~25-35 ppm | ¹H: Sextet or multiplet (m), coupled to -CH- and -CH₃ |

| -CH₃ (on methine) | ~1.2 ppm | ~15-25 ppm | ¹H: Doublet (d), J ≈ 6.5 Hz, coupled to -CH- |

| -CH- | ~3.0-3.5 ppm | ~55-65 ppm | ¹H: Multiplet (m), coupled to protons on all adjacent carbons |

| -NH-NH₃⁺ | Broad, variable | N/A | ¹H: Broad singlets, exchangeable with D₂O. Position is highly dependent on solvent, concentration, and pH. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule. The hydrochloride salt will show characteristic absorptions for the ammonium and amine groups.

Table 2: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-2800 (broad) | N-H Stretch | -NH₃⁺ (Ammonium ion) |

| ~2960, ~2870 | C-H Stretch | -CH₃, -CH₂, -CH- (Alkyl) |

| ~1600-1500 | N-H Bend (Asymmetric) | -NH₃⁺ (Ammonium ion) |

| ~1500-1400 | N-H Bend (Symmetric) | -NH₃⁺ (Ammonium ion) |

| ~1465 | C-H Bend | -CH₂-, -CH₃- |

The broad and strong absorption in the 3200-2800 cm⁻¹ region is highly characteristic of an amine salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the parent compound (the free base, 1-sec-butylhydrazine, is typically observed). Electron Impact (EI) is a common ionization method.

-

Molecular Ion (M⁺): The free base, C₄H₁₂N₂, has a molecular weight of 88.15 g/mol . A peak at m/z = 88 would correspond to the molecular ion.

-

Major Fragmentation: The most significant fragmentation pathway for aliphatic amines and hydrazines is alpha-cleavage , which is the breaking of a C-C bond adjacent to the nitrogen atom.[9] This cleavage results in the formation of a stable, resonance-stabilized cation.

-

Cleavage of the ethyl group (-CH₂CH₃) would result in a fragment with m/z = 59.

-

Cleavage of the methyl group (-CH₃) would result in a fragment with m/z = 73. The most stable carbocation will typically yield the most abundant fragment (the base peak). In this case, cleavage to lose the ethyl radical and form the [CH(CH₃)NHNH₂]⁺ cation (m/z 59) is expected to be a major fragmentation pathway.

-

Physical Properties

-

Appearance: The final product, 1-sec-butylhydrazine hydrochloride, is expected to be a white to off-white crystalline solid.

-

Melting Point: A sharp melting point range is indicative of high purity. This should be determined using a calibrated melting point apparatus.

Conclusion

This guide has detailed a logical and reliable pathway for the synthesis of 1-sec-butylhydrazine hydrochloride via the reductive amination of 2-butanone. The provided protocols, rooted in established chemical principles, offer a strategic advantage over less selective methods. The comprehensive characterization workflow, employing NMR, FTIR, and MS, provides a robust framework for structural validation and purity confirmation. By integrating stringent safety protocols, this document serves as a self-validating guide for researchers, ensuring that the synthesis of this important chemical intermediate can be conducted with both efficiency and a paramount commitment to laboratory safety.

References

-

U.S. Environmental Protection Agency. (1991). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine. [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. [Link]

-

Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(7), 1097–1099. [Link]

-

University of Notre Dame Risk Management & Safety. (n.d.). Hydrazine. [Link]

-

Defense Technical Information Center. (1951). THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. [Link]

-

Wikipedia. (2023). Gabriel synthesis. [Link]

-

University of North Carolina Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. [Link]

-

Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP): HYDRAZINE. [Link]

-

Bredihhin, A. (2003). Use of mono- and polyanions in the synthesis of multisubstituted hydrazine derivatives. University of Tartu. [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

-

SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts. [Link]

-

Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]

-

NIST. (n.d.). Hydrazine dihydrochloride. NIST Chemistry WebBook. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Lumen Learning. (n.d.). Organic Chemistry II - 21.6. Wolff-Kishner reduction. [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. [Link]

-

Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 195. [Link]

- Liu, K. et al. (2012). U.S. Patent No. 8,697,713. U.S.

- Hasegawa, Y., et al. (1984). U.S. Patent No. 4,435,600. U.S.

-

Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]

-

PubChem. (n.d.). tert-Butylhydrazine monohydrochloride. [Link]

-

OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]

-

UTL Chemistry USF. (2024, April 9). Short guide to analyze FTIR spectrum with LabSolutions (2/2) [Video]. YouTube. [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. US5986134A - Processes for producing ketazine and hydrazine - Google Patents [patents.google.com]

- 3. US4435600A - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. rsc.org [rsc.org]

- 6. jk-sci.com [jk-sci.com]

- 7. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

Spectroscopic Characterization of 1-Sec-butylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-sec-butylhydrazine, as its hydrochloride salt, is a chiral hydrazine derivative with significant potential in synthetic chemistry. The presence of a stereocenter in the sec-butyl group introduces chirality, which is a critical consideration in the synthesis of enantiomerically pure drug candidates. The hydrazine moiety is a versatile functional group that participates in a wide array of chemical transformations, including the formation of hydrazones, pyrazoles, and other heterocyclic systems.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis. It provides unambiguous confirmation of the molecular structure, identifies impurities, and ensures the quality of starting materials and intermediates. This guide will serve as a practical resource for researchers working with 1-sec-butylhydrazine hydrochloride, enabling them to effectively utilize spectroscopic methods for its analysis.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of 1-sec-butylhydrazine hydrochloride is presented below. The molecule consists of a chiral sec-butyl group attached to a hydrazine moiety, which is protonated to form the hydrochloride salt.

Figure 1: Chemical structure of 1-sec-butylhydrazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of 1-sec-butylhydrazine hydrochloride is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the protonated hydrazine group.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| CH₃ (terminal) | ~0.9 | Triplet | 3H | ~7 Hz |

| CH₂ | ~1.2-1.4 | Multiplet | 2H | |

| CH₃ (on chiral center) | ~1.1 | Doublet | 3H | ~6-7 Hz |

| CH (chiral center) | ~3.0-3.2 | Multiplet | 1H | |

| NH | Broad singlet | 1H | ||

| NH₃⁺ | Broad singlet | 3H |

-

Causality behind Experimental Choices: The choice of solvent is critical for NMR analysis. Deuterated solvents such as DMSO-d₆ or D₂O are commonly used. The broadness of the N-H signals is due to quadrupole broadening and chemical exchange with the solvent.

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| CH₃ (terminal) | ~10-15 |

| CH₂ | ~20-30 |

| CH₃ (on chiral center) | ~15-20 |

| CH (chiral center) | ~55-65 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretching (NH₃⁺) | 3200-2800 | Strong, broad |

| C-H stretching (aliphatic) | 2960-2850 | Strong |

| N-H bending | 1600-1500 | Medium |

| C-H bending | 1470-1370 | Medium |

-

Expertise & Experience: The broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of ammonium salts and is a key diagnostic feature for 1-sec-butylhydrazine hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-sec-butylhydrazine hydrochloride, the analysis would typically be performed on the free base, sec-butylhydrazine, after neutralization.

Mass Spectrum of sec-Butylhydrazine (Free Base):

A mass spectrum for sec-butylhydrazine (CAS 30924-14-2) is available and shows the following key fragments:

| m/z | Relative Intensity | Assignment |

| 88 | Base Peak | [M]⁺ (Molecular Ion) |

| 59 | High | [M - C₂H₅]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 32 | Medium | [N₂H₄]⁺ |

-

Trustworthiness: The fragmentation pattern is consistent with the structure of sec-butylhydrazine. The loss of an ethyl group (29 amu) to give the fragment at m/z 59 is a characteristic cleavage for a sec-butyl group.

Figure 2: Proposed mass spectral fragmentation of sec-butylhydrazine.

Experimental Protocols

Synthesis of 1-Sec-butylhydrazine Hydrochloride

A general and reliable method for the synthesis of alkylhydrazine hydrochlorides involves the alkylation of a protected hydrazine followed by deprotection.

Protocol:

-

Protection: React hydrazine hydrate with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to form tert-butyl carbazate.

-

Alkylation: Alkylate the protected hydrazine with 2-bromobutane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).

-

Deprotection: Remove the Boc protecting group using a strong acid, such as hydrochloric acid in an organic solvent (e.g., dioxane or methanol), to yield 1-sec-butylhydrazine hydrochloride.

-

Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Core Mechanism and Synthetic Utility of 1-sec-Butylhydrazine Hydrochloride in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-sec-Butylhydrazine and its hydrochloride salt represent a class of versatile alkylhydrazine reagents pivotal to modern organic synthesis. While structurally simple, this compound serves as a potent nucleophile and a foundational building block for a variety of more complex molecules, particularly nitrogen-containing heterocycles. This guide elucidates the core mechanism of action of 1-sec-butylhydrazine, focusing on its fundamental reactivity with carbonyl compounds to form hydrazones and its subsequent application in the synthesis of heterocyclic systems such as pyrazoles. We will explore the causality behind experimental choices, provide validated protocols, and examine the unique influence of the sec-butyl moiety on reaction outcomes, including steric effects and potential chiral applications.

Introduction: The Chemical Profile and Strategic Importance of 1-sec-Butylhydrazine Hydrochloride

1-sec-Butylhydrazine hydrochloride (CAS: 30924-14-2 for the free base) is an alkylhydrazine derivative supplied as a stable, solid salt.[1] This form enhances its shelf-life and handling safety compared to the free base, which is a more reactive liquid. In synthetic applications, the active nucleophilic free base is typically generated in situ through the addition of a mild base.

The strategic value of 1-sec-butylhydrazine hydrochloride lies in its reactive hydrazine functional group (-NHNH₂). This moiety is a powerful nucleophile, enabling the formation of carbon-nitrogen bonds, a cornerstone of synthetic chemistry. Its applications are widespread, serving as a critical intermediate in the development of pharmaceuticals, agrochemicals (such as pesticides and herbicides), and advanced materials. The presence of the sec-butyl group imparts specific steric and electronic properties that can be leveraged to influence reaction pathways and product selectivity.

This guide will focus on the two primary mechanistic pathways through which this reagent exerts its synthetic utility:

-

Nucleophilic Addition-Elimination: The formation of sec-butylhydrazones via reaction with aldehydes and ketones.

-

Cyclocondensation Reactions: The use of sec-butylhydrazine to construct heterocyclic rings, most notably pyrazoles.

The Fundamental Reaction: Hydrazone Formation

The most fundamental reaction of 1-sec-butylhydrazine is its condensation with a carbonyl compound (an aldehyde or ketone) to form a hydrazone.[2][3] This reaction proceeds via a nucleophilic addition-elimination mechanism and is a highly reliable and efficient transformation.

Mechanism of Action

The formation of a hydrazone is typically catalyzed by a small amount of acid.[4] While the starting material is a hydrochloride salt, the reaction environment's pH is critical; sufficient free hydrazine must be present to act as a nucleophile, but enough acid must also be present to activate the carbonyl and facilitate the final dehydration step.

The mechanism proceeds as follows:

-

Activation of Carbonyl (Acid Catalysis): The carbonyl oxygen is protonated by an acid catalyst, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal nitrogen (N²) of 1-sec-butylhydrazine, being the more sterically accessible and electronically available nitrogen, acts as the nucleophile. It attacks the activated carbonyl carbon, forming a protonated carbinolamine intermediate.

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom. This is often mediated by the solvent or other base present in the mixture. This step yields a neutral carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen (N¹) pushes down to form a C=N double bond, expelling a molecule of water.

-

Final Deprotonation: The resulting iminium ion is deprotonated to yield the final, stable hydrazone product.

Caption: Acid-catalyzed mechanism of hydrazone formation.

Experimental Protocol: General Synthesis of a sec-Butylhydrazone

This protocol describes a self-validating system for synthesizing a hydrazone from 1-sec-butylhydrazine hydrochloride and a generic ketone, such as 2-butanone. The liberation of the free base is the critical first step.

Materials:

-

1-sec-butylhydrazine hydrochloride (1.0 eq)

-

Ketone or Aldehyde (e.g., 2-butanone) (1.0 eq)

-

Sodium Hydroxide (2 M aqueous solution) (1.0 eq)

-

Ethanol

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Liberation of Free Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-sec-butylhydrazine hydrochloride (1.0 eq) in a minimal amount of water. Add an equimolar amount of 2 M sodium hydroxide solution (1.0 eq) dropwise while stirring. The formation of the free hydrazine can be observed.

-

Reaction with Carbonyl: To this solution, add the carbonyl compound (1.0 eq) dissolved in a small amount of ethanol.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is often complete within 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the carbonyl compound.

-

Work-up and Isolation: Once the reaction is complete, add dichloromethane to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude hydrazone.

-

Purification: The product can be purified by column chromatography on silica gel or by distillation if it is a liquid.

Application in Heterocyclic Synthesis: The Construction of Pyrazole Rings

While sec-butylhydrazones are stable compounds in their own right, their true synthetic power is realized when they are used as intermediates for building more complex structures. A primary application for alkylhydrazines is in the synthesis of pyrazoles, a class of five-membered aromatic heterocycles prevalent in pharmaceuticals.

Mechanism of Pyrazole Synthesis (Knorr-Type)

The reaction of a hydrazine with a 1,3-dicarbonyl compound (or a functional equivalent) is a classic and robust method for pyrazole synthesis. The sec-butyl group from the hydrazine becomes a substituent on one of the ring nitrogen atoms.

The mechanism involves two key stages:

-

Initial Hydrazone Formation: The hydrazine first reacts with one of the carbonyl groups to form a hydrazone intermediate, following the exact mechanism described in Section 2.

-

Intramolecular Cyclization and Dehydration: The remaining free amino group of the hydrazone intermediate then attacks the second carbonyl group in an intramolecular fashion. This forms a five-membered cyclic hemiaminal, which readily dehydrates under the reaction conditions to yield the stable, aromatic pyrazole ring.

Caption: Mechanism for pyrazole synthesis.

Note on the Fischer Indole Synthesis

It is critical to distinguish the reactivity of alkylhydrazines like 1-sec-butylhydrazine from arylhydrazines. The famous Fischer indole synthesis, which produces an indole ring, requires an arylhydrazine (e.g., phenylhydrazine).[5][6] The key step in this reaction is a[7][7]-sigmatropic rearrangement involving the aromatic ring of the hydrazine.[5][8] Since 1-sec-butylhydrazine lacks this aromatic ring, it cannot participate in the Fischer indole synthesis. Researchers aiming to synthesize indoles must select an appropriate arylhydrazine.

Experimental Protocol: Synthesis of 1-sec-Butyl-3,5-dimethylpyrazole

This protocol is adapted from established procedures for pyrazole synthesis using alkylhydrazines.[7]

Materials:

-

1-sec-butylhydrazine hydrochloride (1.0 eq)

-

Acetylacetone (1,3-pentanedione) (1.05 eq)

-

Sodium Acetate (as a mild base) (1.1 eq)

-

Glacial Acetic Acid (as solvent)

Procedure:

-

Setup: In a round-bottom flask fitted with a reflux condenser, add 1-sec-butylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) to glacial acetic acid.

-

Addition of Dicarbonyl: Stir the mixture to allow for the formation of the free hydrazine and add acetylacetone (1.05 eq) dropwise.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

-

Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude pyrazole can be purified by column chromatography on silica gel to yield the pure product.

The Influence of the sec-Butyl Group

The choice of an alkyl substituent on the hydrazine is not arbitrary; it has direct consequences for reactivity and potential applications.

| Feature of sec-Butyl Group | Mechanistic Implication / Application |

| Steric Hindrance | The branched sec-butyl group provides more steric bulk around the N¹ nitrogen compared to methyl or ethyl hydrazine. This can slow the rate of hydrazone formation with sterically hindered ketones. Conversely, it can enhance regioselectivity in reactions with unsymmetrical dicarbonyls, favoring attack at the less hindered carbonyl group. |

| Chirality | 1-sec-butylhydrazine is a chiral molecule (unless used as a racemate). This opens two significant avenues: 1. Chiral Derivatizing Agent: It can be reacted with a racemic mixture of a chiral ketone or aldehyde to form a pair of diastereomeric hydrazones. These diastereomers have different physical properties and can often be separated using standard chromatography (e.g., HPLC).[9] 2. Chiral Auxiliary: The chiral sec-butyl group can be used to induce asymmetry in subsequent reactions, although its distance from the newly forming stereocenters may limit its effectiveness in some cases. |

| Electronic Effect | As an alkyl group, the sec-butyl moiety is weakly electron-donating. This slightly increases the nucleophilicity of the hydrazine nitrogens compared to hydrazine itself, though this effect is generally less significant than steric factors. |

Conclusion

1-sec-butylhydrazine hydrochloride is a valuable and versatile reagent whose mechanism of action is rooted in the potent nucleophilicity of its hydrazine group. Its primary role is to react with carbonyl compounds to form stable hydrazone intermediates. These intermediates are not merely endpoints but are key precursors for the construction of more complex molecular architectures, particularly five-membered nitrogen heterocycles like pyrazoles. The inherent steric bulk and chirality of the sec-butyl group offer additional layers of control and utility, enabling its use in diastereoselective reactions and as a chiral derivatizing agent. For the synthetic chemist, a thorough understanding of these mechanistic principles is essential for leveraging the full potential of this important building block in the development of novel pharmaceuticals and functional materials.

References

- The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQSYKXrjwgfFYIF5YB1saTLyTQsv4gLFPmXnvhX8_t1r5Ck1v5eP5-bvJ4KWfsBJLvqt_SwtLqWyB3ka_hvrVFxvN8P9zndBthe_AjbelwqBfgoBzw-suiu82YXyhgneQSG2jmzhczobdQp959IZpQ57xzaKWkOCmWJG-O_OLonkKe_a7XDKZDLanj-mSuP4LbsYnZvA2W3xSFZEPGPgNHSxrbBNl8nQfvggm2gJI5F4clVOrvGGM5jv718wMUqSIbvQ==]

- 1-(tert-Butyl)hydrazine hydrochloride | 7400-27-3. (n.d.). Biosynth. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDH2HITx16Ow6kOaO-PK0M4pNh0hRymJB2ROLIOvLB0CRQDwhsXjftDvsuNHyXdfAHdGi_8X-fPrFUJ7y0ITMI063ROMGJqA-4yxS9FZDm0y6FnRBIjaszZ6bkHxOrQsiz9XTFAWWOXZiu2jdSeg3gUZXo9ZEj-Hfduy3485dr0geo8CBwJYLjZtdF]

- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (n.d.). Organic Syntheses. Retrieved from Google Search. [https://vertexaisearch.cloud.google.

- Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbLQCL2ZdUPgjaeF1Xy-aAPq2Shc8bEcEXWOZK_dLTbKDlMV4T-RD57oXXruDvP4axtsP17pt1GFFkutzwwYsFh_-z5mcqQGE-pUCgream0keFan7QERwb72Jw3LvVtl9jrGlEIrANvd0hBv4TtcPl]

- Bhushan, R., & Kumar, V. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Journal of Chromatography A, 1190(1-2), 86–94. [https://pubmed.ncbi.nlm.nih.gov/18378257/]

- sec-Butylhydrazine | 30924-14-2. (n.d.). Benchchem. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGicRsIqfPMLATnHHbpIyaiRW6JJIf-2YpdkVe-Rdr2bEmQ2tnmbbIpmoCK2oDvqjVV3bMFGCXfvGPseOXlPcX3vFmU2MERKWVZhB5QFvO7l2m_aAcektqDrA0b3HxNoJgIi4vV]

- tert-Butylhydrazine hydrochloride | 7400-27-3. (n.d.). ChemicalBook. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQeIXJsbU8Pvvijb18_bVdhpm4rGA1KlkdgjLWjrxs47_O3aPJTkQ-8gqsv3VaD7gCAZNngjgE0Gam-BZyJN4a522lx8HTbrj_vKAzB66SqDqQ5fbTHFHGObyQNHOQcPqjfJFee05eLnt1CJClLBklR5qqFqkTMoxhs10Hg9X2]

- Rashidian, M., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 24(3), 333–343. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3615858/]

- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBrP9h_5wEhPkmbNXPrqFD-nxoPl0kkkaGavQYLaFipGbMVPRLTh6UhQQxb214rjcYcRDXlXZwLZWw4ENsZXv5BD9STyHrrbmUYmDttQW7fG6IhCX0jmSaw28BQ81T_epBlF7qSNjIT4NQNvJ7dZk8WU4MHSA7SwIVdzHwqWFb0N8s3ChDSQyz]

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(11), 7836-7845. [https://www.mdpi.com/1420-3049/15/11/7836]

- Hydrazone. (n.d.). In Wikipedia. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHslgy9My87IVPuj4vT3qcdaBY12rOFH8s6PCDZLwFTO-Fhx7FxxmSjq_zJtNbjpoN4A_5tPeAfwH4ItfRCcDuMRjX_Bke8DCyxEXCMW4yaVe_SGXnr-3VV1JARL4Z2cSS2]

- sec-Butylhydrazine | C4H12N2 | CID 547690. (n.d.). PubChem. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6DD7ziXhiIytoe0a52GwvIwWKnrBzGcNQjTt5Emli9ognucbRinN-5bxRsIiqaFCYHuaAZoY25iA2e9ELeG324Er1W_nJG2uKTMZvDDmpBIQAMIJslPfW9qbjnPxkdwAsmIL6bAXf-8SSldwlNYhtlALol07C]

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDYw0AT51RA0rGHUvdktWtPzjcTJD3Rh4msUiKwx_BUowi1pJVO-ZwJ_v9QCRSCr8bXyCP_U3iWV0IU2axPXrf0ms0mR2l1jc8hViuR2mPGrTNHputOUt_MgEEq5wx8Oh1j64DXxFQsvKtGGBBKndGPtjERXJ0D2NCgPVlG1EmBQ==]

- Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. (n.d.). Benchchem. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiPxlaEmss0qXQmZx0HMGxN8u5hGPU5OlxqvLDUpBiw-V7XQRxSmqu84VVHztK4w74jsb4WvhhFccd93IeyyyXIeJDarT1PJtQrAyZ41hz0dBLzGfJT9xpQV4OkFriax7uKo4JkcxAVZ1jtjYY6yQuXJ87qONvIHXGIJ6KzoJ85ZAZSIkdNLm2art9z4UMhN20zbGKrwjmN_EjTmgTtnBJBPOWND3cXb4D5pgttGgvikoyUJOUUbJ1N656]

- Product Class 17: Hydrazones. (n.d.). Science of Synthesis. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2ceK3T4Lvmla1VmIMmIX4SCuWtBBggqqubMgRKosTXJPJ8NpgiWN5GoVjrDU3aIoCBl65KLk_U5LLx9i5he7YgI4AOAUSRejXxYBbBvhAoBs3WNCneDrIepH7fusv3ybtu-ozymIY5S_aGEQ7_zpkRPe0wwdCNgZEzYN4t4tA0jDmnr31Qcud]

Sources

- 1. sec-Butylhydrazine | C4H12N2 | CID 547690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrazone - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for 1-Sec-butylhydrazine hydrochloride

An In-Depth Technical Guide to the Stability and Storage of 1-Sec-butylhydrazine Hydrochloride

This guide provides a detailed examination of the stability, storage, and handling of 1-sec-butylhydrazine hydrochloride (CAS No. 851377-62-3). As a crucial building block in modern organic synthesis, particularly for pharmaceutical and agrochemical development, a thorough understanding of its chemical behavior is paramount for ensuring experimental reproducibility, maintaining product quality, and ensuring laboratory safety. This document moves beyond simple data recitation to explain the underlying chemical principles that dictate the compound's stability and inform best practices for its use.

Core Physicochemical and Structural Profile

1-Sec-butylhydrazine hydrochloride is the salt form of sec-butylhydrazine. The presence of the hydrazine functional group (-NHNH₂) is the primary determinant of its reactivity and, consequently, its stability profile. The hydrochloride salt form generally offers improved handling characteristics and stability over the free base.

It is critical to distinguish this compound from its isomer, 1-(tert-butyl)hydrazine hydrochloride (CAS No. 7400-27-3), as subtle structural differences can lead to variations in physical properties and reactivity. While specific experimental data for the sec-butyl isomer is not as widely published, data from the tert-butyl isomer and general principles of hydrazine chemistry provide a strong basis for stability assessment.[1][2]

Table 1: Comparative Physicochemical Properties

| Property | 1-Sec-butylhydrazine hydrochloride | 1-(tert-Butyl)hydrazine hydrochloride (Isomer) |

| CAS Number | 851377-62-3[3][4] | 7400-27-3[1] |

| Molecular Formula | C₄H₁₂N₂·HCl | C₄H₁₂N₂·HCl[5] |

| Molecular Weight | 124.61 g/mol | 124.61 g/mol [6] |

| Physical State | Solid (assumed) | Crystalline Powder[2] |

| Color | Data not available | White to beige[1] |

| Melting Point | Data not available | 191-194 °C[1][2] |

| Solubility | Data not available | Soluble in water, DMSO, Methanol[2][6] |

Chemical Stability and Degradation Pathways

The stability of 1-sec-butylhydrazine hydrochloride is intrinsically linked to the chemical nature of the hydrazine moiety. Hydrazines are powerful reducing agents and are susceptible to oxidation.[7][8]

Key Factors Influencing Stability:

-

Atmospheric Oxygen: The primary degradation pathway for hydrazines is oxidation by atmospheric oxygen.[7] This process can be catalyzed by trace metal ions and leads to the loss of the desired compound. It is a key reason why storage under an inert atmosphere is often recommended. The decomposition in the presence of air can yield nitrogen, ammonia, and water.[7]

-

Incompatible Materials: As strong reducing agents, hydrazines react vigorously with oxidizing agents (e.g., peroxides, nitrates, hypochlorites).[7] Contact with strong acids can cause exothermic reactions, although it is stable as a hydrochloride salt. Contact with metal oxides (iron, copper, molybdenum) should be avoided as they can catalyze decomposition.[7]

-

Elevated Temperatures: Thermal stress can accelerate decomposition. While generally stable at room temperature, prolonged exposure to heat will increase the rate of degradation.[7]

-

Moisture (Hygroscopicity): The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the air.[2] The presence of water can facilitate degradation reactions and may lead to physical changes in the material, such as clumping.

The oxidative metabolism of hydrazine derivatives can proceed via one-electron pathways, leading to the formation of reactive free radical species.[9] This inherent reactivity underscores the need for meticulous handling and storage to prevent the initiation of these degradation cascades.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling protocols is a self-validating system; it is the most effective way to guarantee the compound's integrity from the moment of receipt to its final use.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale / Causality |

| Temperature | Store in a cool, dry place. Recommended <15°C. | To minimize thermal degradation and slow oxidative processes. |

| Atmosphere | Keep container tightly sealed. For long-term storage, store under an inert gas (e.g., Argon, Nitrogen). | Prevents oxidation from atmospheric oxygen and hydrolysis from ambient moisture (hygroscopicity).[2][7] |

| Light | Store in a dark place, away from direct sunlight. | While specific photostability data is unavailable, many complex organic molecules can be degraded by UV light. |

| Container | Use original, well-sealed containers. Avoid metal containers where compatibility is unknown. | Prevents contamination and catalytic decomposition from incompatible surfaces.[7] |

| Ventilation | Handle only in a well-ventilated area or a chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1] |

| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent skin and eye irritation upon accidental contact.[1] |

| Spill Cleanup | Use dry cleanup procedures. Avoid generating dust. Sweep up mechanically and place in a suitable, labeled container for disposal. | Minimizes airborne particulate and prevents contamination of the work area.[5] |

A Framework for Stability Assessment: Forced Degradation Studies

To rigorously determine the intrinsic stability of 1-sec-butylhydrazine hydrochloride, a forced degradation (or stress testing) study is the definitive approach. This involves subjecting the compound to harsh conditions to accelerate decomposition, thereby identifying potential degradants and establishing stability-indicating analytical methods.[10][11]

Caption: Workflow for a forced degradation study of 1-Sec-butylhydrazine HCl.

Step-by-Step Experimental Protocol

-

Preparation of Stock Solution: Accurately weigh and dissolve 1-sec-butylhydrazine hydrochloride in a suitable solvent (e.g., a water/methanol mixture) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A control sample, protected from stress, should be stored at refrigerated conditions.

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24-48 hours.[10]

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot. Keep at room temperature for 24 hours.

-

Oxidation: Add an appropriate volume of 3-6% hydrogen peroxide solution. Keep at room temperature for 24 hours, protected from light.[10]

-

Thermal Degradation: Store a sample of the solid compound in an oven at 80°C for 7 days. Also, store a solution sample at 60°C.

-

Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Quenching and Preparation: After the designated exposure time, cool samples to room temperature. Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

-

Derivatization: Due to the high reactivity and potential poor chromatographic behavior of free hydrazine, derivatization is essential for robust analysis.[12][13] To each sample (including the control), add a solution of a derivatizing agent such as salicylaldehyde or benzaldehyde and allow to react. This forms a stable hydrazone derivative with a strong UV chromophore.[14][15]

-

Analysis: Analyze all samples by a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[14][16] The method must be capable of separating the main peak of the hydrazone derivative from all generated degradation products.

-

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the unstressed control. Use LC-MS/MS to identify the mass of significant degradation products to help elucidate the degradation pathway.

Table 3: Example Template for Forced Degradation Study Parameters

| Stress Condition | Stress Agent | Concentration | Temperature | Duration | Expected Outcome |

| Acid Hydrolysis | Hydrochloric Acid | 0.1 M | 60 °C | 48 h | Assess stability to low pH |

| Base Hydrolysis | Sodium Hydroxide | 0.1 M | Room Temp | 24 h | Assess stability to high pH |

| Oxidation | Hydrogen Peroxide | 3% | Room Temp | 24 h | Evaluate susceptibility to oxidation |

| Thermal (Solid) | Heat | N/A | 80 °C | 7 days | Determine solid-state thermal stability |

| Photolytic | ICH Light Box | N/A | Ambient | Per ICH Q1B | Determine light sensitivity |

Conclusion

1-Sec-butylhydrazine hydrochloride is a stable compound when stored and handled under appropriate conditions. Its primary vulnerabilities are oxidation, catalyzed by air and certain metals, and potential hygroscopicity. The integrity of this vital synthetic reagent is best preserved by storing it in a cool, dry, dark, and well-sealed environment, preferably under an inert atmosphere for long-term storage. The implementation of rigorous stability testing through forced degradation studies provides the ultimate assurance of its quality and is a critical step in the development of robust chemical processes and pharmaceutical formulations.

References

-

Leggett, D. C. (2009). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 13(2), 392-398. ACS Publications. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Retrieved from [Link]

-

OSHA. (n.d.). HYDRAZINE (Method 20). Retrieved from [Link]

-

Three Methods of Detection of Hydrazines. (2010). NASA Tech Briefs. Retrieved from [Link]

-

Sudharshana Charyulu S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 15(2), 1403-1410. Retrieved from [Link]

-

A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Kalyanaraman, B. (2004). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Toxicology and Applied Pharmacology, 197(3), 329. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 1-sec-Butylhydrazine Hydrochloride(CAS:851377-62-3). Retrieved from [Link]

-

PubChem. (n.d.). tert-Butylhydrazine monohydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Jackson, P. E., & Kahler, D. R. (1997). The chemical and biochemical degradation of hydrazine. USAF Armstrong Laboratory Technical Report. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The chemical and biochemical degradation of hydrazine. Retrieved from [Link]

-

Schirmann, J. P. (2000). Hydrazine and Its Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. ResearchGate. Retrieved from [Link]

-

Kumar, V., & Singh, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 3(8), 138-145. National Institutes of Health. Retrieved from [Link]

-

Sharma, G., & Saini, S. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6). MedCrave. Retrieved from [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. tert-Butylhydrazine hydrochloride | 7400-27-3 [amp.chemicalbook.com]

- 3. 1-sec-butylhydrazine hydrochloride | CAS:851377-62-3 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 4. 851377-62-3|1-sec-Butylhydrazine Hydrochloride|1-sec-Butylhydrazine Hydrochloride|-范德生物科技公司 [bio-fount.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. biosynth.com [biosynth.com]

- 7. arxada.com [arxada.com]

- 8. researchgate.net [researchgate.net]

- 9. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medcraveonline.com [medcraveonline.com]

- 12. osha.gov [osha.gov]

- 13. sielc.com [sielc.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. scispace.com [scispace.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

Navigating the Solvent Landscape: An In-depth Technical Guide to the Solubility of 1-Sec-butylhydrazine Hydrochloride

Introduction: The Critical Role of Solubility in Drug Development

For researchers, scientists, and professionals in the field of drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these properties, solubility stands out as a critical determinant of a compound's behavior in various stages of the pharmaceutical pipeline, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive exploration of the solubility of 1-sec-butylhydrazine hydrochloride, a key building block in organic synthesis. Due to a scarcity of direct public data on this specific compound, this guide leverages data from its structural isomer, tert-butylhydrazine hydrochloride, and fundamental chemical principles to provide a robust framework for its use.

Physicochemical Properties and Solubility Profile

1-Sec-butylhydrazine hydrochloride is an organic salt, a characteristic that profoundly influences its solubility. The presence of the hydrazinium chloride group imparts a significant degree of polarity and the capacity for hydrogen bonding, while the sec-butyl group introduces a nonpolar aliphatic character. The interplay between these features dictates the compound's solubility in different solvents.

Data on the Structural Isomer: tert-Butylhydrazine Hydrochloride

| Solvent | Solvent Class | Qualitative Solubility | Quantitative Solubility (at 25 °C) |

| Water | Protic | Soluble[1][2] | 740 g/L |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble[1][2][3] | Data not available |

| Methanol | Protic, Polar | Soluble[1][2][3] | Data not available |

| Ethanol | Protic, Polar | Soluble[4] | Data not available |

| Acetone | Aprotic, Polar | Soluble[4] | Data not available |

Theoretical Framework: Understanding the Drivers of Solubility

The dissolution of a solute in a solvent is a thermodynamically driven process governed by the Gibbs free energy change. For 1-sec-butylhydrazine hydrochloride, several key factors influence its solubility:

-

"Like Dissolves Like": This principle is central to predicting solubility. The polar hydrazinium chloride moiety of the molecule will have favorable interactions with polar solvents, particularly those capable of hydrogen bonding such as water, methanol, and ethanol. Conversely, the nonpolar sec-butyl group will have more favorable interactions with less polar organic solvents.

-

Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation of the ions. The strength of the ionic and hydrogen bonds within the crystal structure of 1-sec-butylhydrazine hydrochloride will be a significant factor.

-

Solvent Polarity and Hydrogen Bonding: Protic polar solvents like water and alcohols are excellent candidates for dissolving this compound due to their ability to form strong hydrogen bonds with both the protonated hydrazine group and the chloride anion. Aprotic polar solvents like DMSO and acetone can also be effective due to their polarity and ability to act as hydrogen bond acceptors.

-

Influence of Alkyl Chain Branching: The difference in structure between the sec-butyl and tert-butyl isomers can lead to subtle differences in solubility. Generally, increased branching in an alkyl chain can disrupt crystal packing, potentially lowering the lattice energy and increasing solubility.[5] However, it can also affect the surface area available for interaction with the solvent.[6] For butylamine isomers, all are miscible with water, suggesting that for smaller alkyl groups, the effect of branching on aqueous solubility may be less pronounced.[5] It is reasonable to hypothesize that 1-sec-butylhydrazine hydrochloride will exhibit a solubility profile very similar to its tert-butyl counterpart in the listed polar solvents.

Visualizing Intermolecular Interactions

The following diagram illustrates the key intermolecular forces at play when 1-sec-butylhydrazine hydrochloride dissolves in a protic polar solvent like methanol.

Caption: Intermolecular forces in solution.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data for 1-sec-butylhydrazine hydrochloride, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Principle

This method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is measured.

Materials and Equipment

-

1-Sec-butylhydrazine hydrochloride (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vials with screw caps

Step-by-Step Procedure

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 1-sec-butylhydrazine hydrochloride of known concentrations in the chosen solvent.

-

Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration. This is crucial for accurate quantification.

-

-

Sample Preparation:

-

Add an excess amount of 1-sec-butylhydrazine hydrochloride to several vials. The excess solid should be clearly visible.

-

Rationale: Ensuring an excess of the solid guarantees that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Rationale: The time required to reach equilibrium can vary. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial.

-

Rationale: Filtration is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered supernatant with the solvent as necessary to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration standards.

-

Determine the concentration of 1-sec-butylhydrazine hydrochloride in the sample by interpolating from the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for any dilutions.

-

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Safety and Handling

As with all hydrazine derivatives, 1-sec-butylhydrazine hydrochloride should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment.

Conclusion

While direct quantitative solubility data for 1-sec-butylhydrazine hydrochloride remains elusive in the public domain, a strong predictive framework can be established based on the known solubility of its isomer, tert-butylhydrazine hydrochloride, and a solid understanding of chemical principles. This compound is expected to be soluble in polar organic solvents such as DMSO, methanol, and ethanol. For drug development professionals requiring precise solubility data, the detailed experimental protocol provided in this guide offers a reliable path to obtaining this critical information. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental pillar of successful and efficient pharmaceutical development.

References

-

ChemBK. tert-butylhydrazine. [Link]

-

Quora. How does branching increase the solubility in amines?. [Link]

-

Chongqing Chemdad Co., Ltd. tert-Butylhydrazine hydrochloride. [Link]

-

Physical Chemistry Chemical Physics. The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. [Link]

-

Reddit. Why do longer amines have less solubility than shorter amines?. [Link]

-

PubMed Central. The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities. [Link]

-

ResearchGate. The effect of pendant alkyl chain length on the barrier properties of epoxy/amine crosslinked networks. [Link]

- Google Patents. A kind of purification process of tert-butylhydrazine hydrochloride.

Sources

- 1. chembk.com [chembk.com]

- 2. tert-Butylhydrazine hydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. quora.com [quora.com]

- 6. The effect of the cation alkyl chain branching on mutual solubilities with water and toxicities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Historical Context of sec-Butylhydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of sec-butylhydrazine and its derivatives. Emerging from the rich history of hydrazine chemistry and the serendipitous discovery of its profound effects on the central nervous system, sec-butylhydrazine serves as a crucial chiral building block in modern medicinal and agricultural chemistry. This document delves into the evolution of synthetic methodologies, explores the pivotal role of hydrazine derivatives as monoamine oxidase inhibitors (MAOIs), and presents detailed protocols and characterization data for key compounds.

Introduction: The Dawn of Hydrazine Chemistry and the Rise of a New Therapeutic Class

The story of sec-butylhydrazine is intrinsically linked to the broader history of hydrazine (N₂H₄), a compound first isolated by Theodor Curtius in 1887. Initially a curiosity of inorganic chemistry, the unique nucleophilicity and reducing properties of the hydrazine moiety quickly established it as an indispensable tool in organic synthesis. The functionalization of hydrazine through substitution and condensation reactions opened the door to a vast array of derivatives, including hydrazones, acylhydrazides, and various heterocyclic systems, many of which exhibited significant biological activity.

A pivotal moment in the history of medicinal chemistry occurred in the early 1950s with the development of iproniazid, a hydrazine derivative initially synthesized for the treatment of tuberculosis. Researchers observed a remarkable and unexpected side effect in patients treated with iproniazid: a significant elevation in mood and a renewed sense of well-being. This serendipitous discovery led to the realization that iproniazid was a potent inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, resulting in an antidepressant effect. This marked the birth of the first generation of antidepressant drugs, the monoamine oxidase inhibitors (MAOIs).[1]

The success of iproniazid spurred a wave of research into other hydrazine derivatives, with the goal of developing safer and more effective MAOIs. This exploration included the synthesis and evaluation of various alkylated and acylated hydrazines, setting the stage for the emergence of sec-butylhydrazine as a valuable and versatile chemical entity.

The Emergence of sec-Butylhydrazine: A Chiral Building Block

Modern synthetic chemistry recognizes sec-butylhydrazine, often supplied as its more stable dihydrochloride salt (CAS 1177361-36-2), as a crucial building block, particularly in the synthesis of chiral molecules. The presence of a stereocenter in the sec-butyl group allows for the preparation of enantiomerically pure derivatives, a critical consideration in the development of modern pharmaceuticals where the stereochemistry of a drug molecule can profoundly influence its efficacy and safety profile.

The steric and electronic properties imparted by the sec-butyl group can significantly influence the reaction pathways and product selectivity in the synthesis of complex molecules. This has made sec-butylhydrazine a valuable intermediate in the production of a wide range of compounds, from active pharmaceutical ingredients (APIs) to agrochemicals such as pesticides, herbicides, and fungicides.

Synthetic Methodologies for sec-Butylhydrazine and its Derivatives

The synthesis of sec-butylhydrazine and its derivatives has evolved from classical methods to more sophisticated and efficient modern techniques.

General Synthesis of Alkylhydrazines

A common and straightforward approach to synthesizing alkylhydrazines involves the direct alkylation of hydrazine or a protected hydrazine derivative.

Conceptual Synthetic Workflow:

Figure 2: Conceptual diagram illustrating the inhibition of MAO by a potential sec-butylhydrazine derivative.

The development of novel hydrazone derivatives continues to be an active area of research for new MAO inhibitors with improved selectivity and safety profiles. [1]

Characterization and Physicochemical Data

The following table summarizes key physicochemical properties of sec-butylhydrazine.

| Property | Value |

| IUPAC Name | butan-2-ylhydrazine [2] |

| CAS Number | 30924-14-2 [2] |

| Molecular Formula | C₄H₁₂N₂ [2] |

| Molecular Weight | 88.15 g/mol [2] |

| Appearance | (of dihydrochloride salt) White solid |

Spectroscopic Data (Representative):

-

Mass Spectrometry (GC-MS, EI): Key fragments (m/z) can be observed at 88 (M+), 59, 42, 32, and 28, corresponding to the molecular ion and characteristic fragmentation patterns. [2]

Conclusion and Future Perspectives

From its roots in the foundational discoveries of hydrazine chemistry to its modern-day application as a versatile chiral building block, sec-butylhydrazine represents a significant, albeit less heralded, member of the hydrazine family. The historical context of hydrazine derivatives as the first class of antidepressant medications underscores the therapeutic potential that lies within this chemical scaffold. While the development of sec-butylhydrazine-specific MAOIs has not been as prominent as that of other analogues, the principles of SAR within this class suggest that such derivatives could offer unique properties.

For contemporary researchers and drug development professionals, sec-butylhydrazine and its derivatives offer a rich platform for the synthesis of novel, stereochemically defined molecules with potential applications in medicine and agriculture. Future research may focus on the development of highly selective and reversible MAO inhibitors based on the sec-butylhydrazine scaffold, potentially leading to new therapeutic agents with improved safety profiles. The continued exploration of the synthetic utility of this chiral building block will undoubtedly contribute to the advancement of organic and medicinal chemistry.

References

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

The Role of 1-sec-Butylhydrazine Dihydrochloride in Modern Chemical Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

-

sec-Butylhydrazine | C4H12N2 | CID 547690 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to the Theoretical Structural Elucidation of 1-Sec-butylhydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the three-dimensional structure of 1-sec-butylhydrazine hydrochloride. Aimed at researchers in computational chemistry and drug development, this document outlines a robust, first-principles workflow utilizing Density Functional Theory (DFT). We will delve into the rationale behind methodological choices, from selecting the appropriate level of theory and basis sets to performing conformational analysis and validating the results. The protocols herein are designed to be self-validating, ensuring scientific rigor and reproducibility. By following this guide, researchers can generate a highly accurate, computationally derived model of the title compound, enabling further investigation into its chemical properties and biological interactions.

Introduction: The Rationale for Computational Analysis

1-sec-butylhydrazine and its derivatives are important building blocks in organic synthesis, particularly as intermediates for pharmaceuticals and agrochemicals. The hydrochloride salt form is common for improving the stability and solubility of such amine-containing compounds. A precise understanding of its three-dimensional structure, including stereochemistry and conformational preferences, is paramount for predicting its reactivity, molecular docking behavior, and overall suitability for drug design.

The sec-butyl group introduces a chiral center and significant conformational flexibility, making experimental characterization by methods like X-ray crystallography potentially challenging without a suitable single crystal.[1] Theoretical calculations provide a powerful, complementary approach to access this structural information. By solving approximations of the Schrödinger equation, we can determine the molecule's lowest-energy conformation, predict its geometric parameters (bond lengths, angles), and calculate spectroscopic properties that can be used to validate or interpret experimental data.

This guide will focus on a workflow centered around Density Functional Theory (DFT), which represents a "gold standard" for computational efficiency and accuracy in the study of organic molecules.[2][3]

Theoretical Foundations: Selecting the Right Tools

The accuracy of any quantum chemical calculation is governed by two primary choices: the level of theory and the basis set .

-

Level of Theory : This refers to the method used to approximate the solution to the Schrödinger equation.

-

Hartree-Fock (HF) : An early, foundational method that provides a qualitative picture but neglects electron correlation, a critical factor for quantitative accuracy.[2]

-

Møller-Plesset Perturbation Theory (MP2) : This is a post-Hartree-Fock method that adds a correction for electron correlation.[4][5] It is generally more accurate than HF but also significantly more computationally expensive, scaling poorly with molecular size.[2][4]

-

Density Functional Theory (DFT) : DFT offers a pragmatic and highly effective compromise. Instead of calculating the complex many-electron wavefunction, it calculates the electron density. Modern DFT functionals, such as B3LYP and the M06-2X, are parameterized to implicitly include electron correlation, delivering accuracy comparable to MP2 for many organic systems at a fraction of the computational cost.[3][6][7] For studies on hydrazine derivatives and general organic thermochemistry, functionals like M06-2X have shown excellent performance.[7][8][9]

-

-

Basis Set : A basis set is a set of mathematical functions used to construct the molecular orbitals.[10][11] The size and type of the basis set dictate the flexibility the calculation has to describe the spatial distribution of electrons.

-

Pople-style basis sets (e.g., 6-31G(d,p)) : These are widely used and offer a robust balance of speed and accuracy. The "6-31G" part indicates a split-valence basis set, which uses more functions for valence electrons (involved in bonding) than for core electrons.[12][13]

-

Polarization and Diffuse Functions : The (d,p) notation is critical. It adds 'd' orbitals to heavy atoms and 'p' orbitals to hydrogen atoms. These polarization functions allow for anisotropy in the electron density, which is essential for accurately modeling chemical bonds and non-covalent interactions. Diffuse functions (+ or ++) are larger functions that better describe electrons far from the nucleus and are important for anions and excited states.[12]

-

For 1-sec-butylhydrazine hydrochloride, a neutral ligand interacting with a chloride anion, the choice of a DFT functional like M06-2X paired with a polarized split-valence basis set such as 6-31+G(d,p) provides a reliable and well-validated starting point. The diffuse function on heavy atoms is added to better describe the charge distribution on the chloride ion.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a complete workflow for the structural determination of 1-sec-butylhydrazine hydrochloride. This process is designed to be sequential, where the output of each step serves as the input for the next.

Protocol 1: Geometry Optimization and Validation

-

Initial Structure Generation :

-

Using a molecular builder (e.g., Avogadro, GaussView), construct the 1-sec-butylhydrazine molecule.

-

The sec-butyl group is chiral; ensure you are working with the desired stereoisomer, (S) or (R).

-

Protonate the terminal nitrogen atom (-NH2 becomes -NH3+) to form the hydrazinium cation.

-

Place a chloride anion (Cl-) near the -NH3+ group. The overall charge of the system will be 0. Do not create a covalent bond between the nitrogen and chlorine.

-

-

Conformational Analysis :

-

Causality : The single bonds within the sec-butyl group and the C-N bond allow for rotation, leading to multiple conformers (rotamers) with different energies.[14] Failure to identify the global minimum energy conformer will result in an inaccurate structural model.

-

Method : Perform a potential energy surface scan by systematically rotating the key dihedral angles (e.g., C-C-C-C and C-C-N-N) in increments (e.g., 30°). A more automated approach using specialized software (e.g., a Monte Carlo search) can also be employed.[15]

-

Action : Select the conformer with the lowest relative energy from the scan as the starting point for full geometry optimization.

-

-

Geometry Optimization :

-

Objective : To find the coordinates corresponding to the minimum energy for the selected level of theory and basis set.

-

Execution : Submit the lowest-energy conformer to a geometry optimization calculation.

-

Level of Theory : M06-2X

-

Basis Set : 6-31+G(d,p)

-

Solvation (Optional but Recommended) : Use an implicit solvation model like the Polarizable Continuum Model (PCM) with water or another relevant solvent to better simulate conditions in solution.[3]

-

-

Trustworthiness : Monitor the calculation's convergence. The output should confirm that the forces on the atoms and the displacement at each step have fallen below the software's default thresholds, indicating a stationary point has been reached.

-

-

Frequency Calculation :

-

Objective : To verify that the optimized structure is a true energy minimum and to calculate thermodynamic properties.

-